5-(Benzyloxy)-6-fluoropyridin-3-ylboronic acid
Description
5-(Benzyloxy)-6-fluoropyridin-3-ylboronic acid (CAS: 2377609-45-3, MFCD23701106) is a boronic acid derivative featuring a pyridine core substituted with a benzyloxy group at position 5 and fluorine at position 4. With a molecular weight of 275.11 g/mol (calculated based on C₁₂H₁₁BFNO₂), this compound is primarily utilized as a building block in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and specialty organic molecules. Its benzyloxy group introduces steric bulk and moderate electron-donating effects, while fluorine modulates electronic properties, enhancing stability and directing reactivity in coupling reactions .
Properties
IUPAC Name |
(6-fluoro-5-phenylmethoxypyridin-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BFNO3/c14-12-11(6-10(7-15-12)13(16)17)18-8-9-4-2-1-3-5-9/h1-7,16-17H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAGFQFCWZHMLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)F)OCC2=CC=CC=C2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-6-fluoropyridin-3-ylboronic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions, where a suitable benzyloxy precursor reacts with the pyridine derivative.
Boronic Acid Formation: The final step involves the formation of the boronic acid group, which can be accomplished through the reaction of the corresponding halopyridine with a boronic acid reagent under Suzuki–Miyaura coupling conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-6-fluoropyridin-3-ylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to remove the benzyloxy group or reduce the pyridine ring.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki–Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid.
Reduction: Reduction can yield the corresponding alcohol or amine derivatives.
Substitution: Suzuki–Miyaura coupling reactions yield biaryl compounds.
Scientific Research Applications
5-(Benzyloxy)-6-fluoropyridin-3-ylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki–Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates and medicinal chemistry research.
Industry: Applied in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-6-fluoropyridin-3-ylboronic acid in Suzuki–Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halopyridine derivative, forming a palladium complex.
Transmetalation: The boronic acid group transfers the organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-(Benzyloxy)-6-fluoropyridin-3-ylboronic acid with structurally related pyridinylboronic acids, focusing on substituent effects, physicochemical properties, and applications:
Key Findings from Comparative Analysis
However, benzyloxy introduces greater steric hindrance, which may reduce coupling efficiency compared to methoxy derivatives . Electron-Withdrawing Groups: Chloro (Cl) and trifluoromethyl (CF₃) substituents (e.g., in 6-chloro-5-fluoro and 2-CF₃ analogs ) lower the pKa of the boronic acid, enhancing its acidity and reactivity in polar solvents.
Stability and Storage :
- QD-1385 is stored at 2–8°C under dry conditions, indicating moderate stability. In contrast, the 6-chloro-5-fluoro analog requires freezer storage (-20°C), suggesting higher susceptibility to hydrolysis or decomposition.
Applications in Synthesis :
- QD-1385’s benzyloxy group serves as a protective moiety, enabling selective deprotection in multi-step syntheses .
- The 6-chloro-5-fluoro analog is preferred in agrochemical synthesis due to its lower cost and compatibility with chlorine-tolerant catalysts.
Purity and Commercial Availability :
- QD-1385 is available at 98% purity (Combi-Blocks), making it suitable for pharmaceutical applications where high purity is critical . Other analogs (e.g., 97% purity for 6-fluoro-3-pyridinylboronic acid ) may require additional purification for sensitive reactions.
Biological Activity
5-(Benzyloxy)-6-fluoropyridin-3-ylboronic acid is a boronic acid derivative characterized by its unique structural features, including a pyridine ring, a benzyloxy substituent, and a fluorine atom. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. The boronic acid moiety is known for its ability to interact with various biological targets, making it a valuable scaffold for creating enzyme inhibitors and other bioactive molecules.
The molecular formula of this compound is C₁₃H₁₁BF₃NO₃, with a molecular weight of approximately 247.03 g/mol. The presence of the fluorine atom can enhance metabolic stability and binding affinity to biological targets, which is critical for the development of effective therapeutic agents.
The biological activity of this compound is primarily attributed to its boronic acid functionality. Boronic acids can form reversible covalent bonds with hydroxyl groups on serine or cysteine residues in enzymes, leading to inhibition of enzymatic activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications.
Enzyme Inhibition Studies
Research indicates that compounds similar to this compound have exhibited significant inhibitory effects on various enzymes, including proteases and dihydroorotate dehydrogenase (DHODH). For instance, studies on related compounds have shown that modifications in the pyridine substituents can lead to substantial changes in their inhibitory potency against DHODH, suggesting that similar strategies could be applied to enhance the activity of this compound .
Case Study 1: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
A series of pyridine derivatives were evaluated for their ability to inhibit DHODH, a target implicated in several diseases, including cancer and autoimmune disorders. Among these derivatives, those with fluorinated substituents demonstrated improved inhibitory activity. The specific structure-activity relationship (SAR) highlighted the importance of both electronic and steric factors in enhancing enzyme binding affinity .
Case Study 2: Protein-Protein Interactions
The boronic acid group in this compound can be utilized to design probes for studying protein-protein interactions. By attaching specific biorecognition moieties to the boron atom, researchers can create selective binders that facilitate the understanding of cellular processes and aid in the development of new therapeutic strategies .
Comparative Analysis
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Boronic acid group; fluorinated pyridine | Potential enzyme inhibitor |
| 2-(Benzyloxy)-5-fluoropyridin-3-ylboronic acid | Similar structure; used in organic synthesis | Known for protease inhibition |
| 2-(Benzyloxy)-5-chloropyridin-3-ylboronic acid | Chlorine instead of fluorine | Different reactivity profile |
| 2-(Benzyloxy)-5-nitropyridin-3-ylboronic acid | Nitro group substitution | Varies in reactivity and properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
